molecular formula C17H13ClFN3O3 B11178171 2-chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

2-chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11178171
M. Wt: 361.8 g/mol
InChI Key: BPTFBBMWDQSGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound features a benzohydrazide moiety linked to a pyrrolidinone ring, which is further substituted with a 4-fluorophenyl group. The presence of both chloro and fluoro substituents makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl chloride. The reaction is usually carried out in an anhydrous solvent such as ethanol or methanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is then refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-chloro-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13ClFN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

2-chloro-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C17H13ClFN3O3/c18-13-4-2-1-3-12(13)16(24)21-20-14-9-15(23)22(17(14)25)11-7-5-10(19)6-8-11/h1-8,14,20H,9H2,(H,21,24)

InChI Key

BPTFBBMWDQSGOT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.